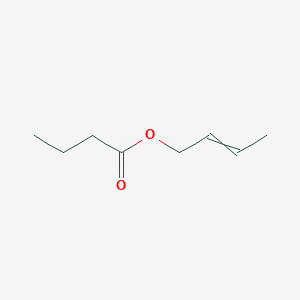
Butanoic acid, (2E)-2-butenyl ester
Description
Butanoic acid, (2E)-2-butenyl ester (CAS: Not explicitly provided; synonyms include (E)-2-butenyl butanoate) is an ester derived from butanoic acid and (2E)-2-butenol. Structurally, it features a four-carbon butanoic acid backbone esterified with a trans-configured butenyl group. This compound is characterized by its fruity or floral aroma, typical of short-chain esters, and is utilized in flavor and fragrance industries . Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol (calculated from structural analogs in ).
Properties
CAS No. |
88686-13-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
but-2-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
RTMMLEZUIUUHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares butanoic acid, (2E)-2-butenyl ester with structurally related esters, focusing on molecular properties, natural occurrence, and functional roles:
Key Differences and Insights:
Chain Length and Volatility: Shorter esters (e.g., ethyl ester, MW 116.16) exhibit higher volatility and stronger fruity notes, making them dominant in fresh fruits like kiwifruit and pineapple . Longer esters (e.g., hexyl ester, MW 172.26) are less volatile, contributing to sustained aroma profiles in processed foods like dry-cured ham . this compound (MW ~142.20) likely bridges these categories, offering moderate volatility suitable for balanced fragrance formulations.
Structural Isomerism and Aroma: Esters with branched chains (e.g., 2-methyl- or 3-methyl-) or unsaturated groups (e.g., (E)-2-butenyl) exhibit distinct aroma profiles. For example, (E)-Hex-2-enyl 3-methylbutanoate has a "green" note due to its unsaturated and branched structure , while the straight-chain ethyl ester is more "banana-like" . The trans (E)-configuration in butenoic acid esters enhances stability and aroma intensity compared to cis isomers, as seen in (E)-2-hexenyl butanoate .
Natural Occurrence and Biosynthesis: Ethyl and methyl esters of butanoic acid are abundant in fruits (e.g., apple, pineapple) due to enzymatic esterification during ripening .
Industrial Applications :
- Ethyl and methyl esters are staples in food flavoring, whereas longer-chain esters (e.g., hexyl) are used in meat products for aroma retention .
- The unsaturated (E)-2-butenyl ester’s unique structure makes it a candidate for high-value perfumery, mimicking rare floral scents .
Research Findings and Data Trends
- Chromatographic Behavior: shows that butanoic acid esters with unsaturated groups (e.g., (E)-2-butenyl) elute earlier in GC-MS than saturated analogs due to reduced polarity, aiding in analytical identification .
- Sensory Impact : In pineapple varieties, branched esters (e.g., 2-methyl-) are cultivar-specific, highlighting the role of substituents in aroma differentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


